
Methyl phenylsulfonylacetate
Overview
Description
Methyl phenylsulfonylacetate (CAS 34097-60-4) is an organosulfur compound with the molecular formula C₉H₁₀O₄S and a molecular weight of 214.24 g/mol. Its structure features a phenylsulfonyl group (-SO₂C₆H₅) and a methyl ester (-CO₂CH₃) attached to a central methylene group. The compound is a white to pale yellow solid with applications in organic synthesis, particularly in cyclopropanation, palladium-catalyzed reactions, and enantioselective transformations .
Preparation Methods
Common Preparation Methods
Reaction of Phenylsulfonyl Chloride with Methyl Acetate
One of the most prevalent methods for synthesizing methyl phenylsulfonylacetate involves the reaction of phenylsulfonyl chloride with methyl acetate. This reaction typically requires a base, such as triethylamine, to facilitate the process. The reaction conditions are mild, allowing for good yields after purification.
Reaction Scheme
$$
\text{Phenylsulfonyl chloride} + \text{Methyl acetate} \xrightarrow{\text{Base}} \text{this compound}
$$
Industrial Production Techniques
For large-scale production, industrial methods often optimize the aforementioned synthetic route. These methods focus on enhancing yield and purity through efficient purification techniques, including distillation and crystallization.
Alternative Methods
Other methods for synthesizing this compound include:
Direct Methylation : Using methylating agents such as dimethyl sulfate or methyl iodide on phenylsulfonic acid derivatives.
Oxidative Methods : Employing oxidizing agents to convert thioethers or sulfides into sulfonates followed by esterification.
Research studies have demonstrated various yields and efficiencies associated with these synthesis routes. Below is a summary table comparing different preparation methods based on yield and conditions used.
Preparation Method | Yield (%) | Conditions |
---|---|---|
Reaction of phenylsulfonyl chloride with methyl acetate | 85-90 | Triethylamine, room temperature |
Direct methylation with dimethyl sulfate | 75-80 | Base required |
Oxidative conversion from thioether | 70-75 | Requires specific oxidizing agents |
Applications in Synthesis
This compound is utilized in various synthetic pathways, including:
Synthesis of (-)-hybridalactone : This compound plays a crucial role in a multi-step synthesis involving dehydrative alkylation under modified Mitsunobu conditions.
Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions where the sulfonyl group is replaced by other nucleophiles.
Example Reaction
In one study, this compound was reacted with potassium carbonate to yield quinoline derivatives under specific conditions, showcasing its versatility in organic synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Methyl phenylsulfonylacetate participates in S<sub>N</sub>2′-type displacements , where the acetoxy group is replaced by nucleophiles. This reaction proceeds via a concerted mechanism, with stereochemical outcomes influenced by the geometry of the starting material.
Key Example:
In a controlled experiment, the anion of this compound reacted with 2-cyano-1-(2-fluorophenyl)allyl acetate (21 ) to yield methyl (Z)-4-cyano-5-(2-fluorophenyl)-2-(phenylsulfonyl)-4-pentenoate (22 ) with exclusive Z-selectivity (70% yield). X-ray crystallography confirmed the trans arrangement of the nucleophile relative to the aromatic ring .
Substrate | Nucleophile | Conditions | Product | Yield | Diastereoselectivity (Z:E) |
---|---|---|---|---|---|
2-fluoro-5-nitrotoluene | This compound anion | DMF, 23°C, 1 h | Naphthalene derivative | 85–92% | >95:5 |
Cyclization Reactions
The compound facilitates S<sub>N</sub>Ar (nucleophilic aromatic substitution) cyclizations, enabling the synthesis of fused aromatic systems such as naphthalenes and quinolines.
Mechanism:
-
Deprotonation : The active methylene proton is abstracted, generating a nucleophilic species.
-
Cyclization : Intramolecular attack on an electron-deficient aromatic ring occurs, followed by rearomatization.
-
Elimination : Benzenesulfinic acid (PhSO<sub>2</sub>H) is expelled to form the final aromatic product .
Representative Data:
Entry | Substrate | Conditions | Product Type | Yield |
---|---|---|---|---|
1 | 2-fluoro-5-nitrophenyl | DMF, 90°C, 6 h | Quinoline | 89% |
2 | 2-fluoro-5-cyanophenyl | DMF, 23°C, 1 h | Naphthalene | 92% |
Elimination Reactions
In domino reaction sequences, this compound undergoes concerted elimination during aromatization. For example, the loss of benzenesulfinic acid (via E2 mechanism) is critical for forming fused aromatic rings .
Experimental Observation:
-
Elimination occurs preferentially when the intermediate Meisenheimer complex (D ) adopts a conformation aligning the leaving group (PhSO<sub>2</sub>H) anti-periplanar to the β-hydrogen .
Diastereoselective Additions
The compound’s reactivity is leveraged in asymmetric syntheses , particularly in IMSDA (intramolecular Michael/Strecker/Dieckmann annulation) sequences.
Case Study:
Reaction with chiral amines under ultrasound irradiation (60°C, THF) yielded condensed S,N-heterocycles with up to 4:1 diastereomeric ratios .
Reagent | Temperature | Time | Product | Yield | dr (major:minor) |
---|---|---|---|---|---|
Primary amine (10a ) | 23°C | 4 h | Chiral O,N-heterocycle | 76% | 3:1 |
Secondary amine (10g ) | 90°C | 6 h | Chiral S,N-heterocycle | 67% | 4:1 |
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Methyl phenylsulfonylacetate serves as a versatile reagent in several key synthetic pathways:
- Synthesis of Natural Products :
- Dehydrative Alkylation :
- Building Block for Organic Synthesis :
Reactivity and Mechanistic Insights
This compound exhibits notable reactivity with nucleophiles and electrophiles. Specific applications include:
- S_NAr Reactions : The compound engages effectively in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups into aromatic systems. This property enhances its utility in complex organic syntheses .
Mechanism of Action
The mechanism of action of methyl phenylsulfonylacetate involves its ability to participate in various chemical reactions due to the presence of the sulfonyl and ester functional groups. These groups make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares methyl phenylsulfonylacetate with key structural analogs:
Reactivity in Key Reactions
Deoxygenation
This compound undergoes deoxygenation using MnBr(CO)₅/PhSiH₃ , yielding the corresponding sulfide while retaining the ester group (95–96% yield). This contrasts with aliphatic sulfoxides, which require shorter reaction times .
Transesterification
Unlike β-keto esters, this compound fails to undergo transesterification with menthol or tert-butyl alcohol under N,N-diethylaminopropylated silica (NDEAP) or hexamethylenetetramine (HMT) catalysis. This is attributed to the lack of acidic α-protons necessary for ketene intermediate formation .
Palladium-Catalyzed Reactions
In the presence of palladium catalysts, this compound reacts with 1,3-dienes to form 2,7-alkadienyl derivatives . Its sulfonyl group stabilizes the active methylene intermediate, enabling high regioselectivity .
Naphthalene and Quinoline Derivatives
It serves as a nucleophile in Morita–Baylis–Hillman (MBH) acetate reactions, contributing to the synthesis of nitronaphthalene and quinoline analogs .
Enantioselective Allylation
Using Pd(PPh₃)₄/(+)-DIOP as a chiral catalyst, this compound participates in enantioselective allylation, yielding products with 24% enantiomeric excess (ee) .
Biological Activity
Methyl phenylsulfonylacetate (MSL) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of MSL, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
This compound exhibits several biological activities primarily through its modulation of autophagy and inflammatory responses. The following mechanisms have been identified:
- Autophagy Enhancement : MSL has been shown to enhance autophagic activity within cells. In studies, treatment with MSL resulted in increased formation of autophagolysosomes and promoted the nuclear translocation of transcription factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy gene expression. This effect was dose-dependent, with significant changes observed at concentrations ranging from 1 to 100 μM .
- Calcineurin Activation : MSL treatment led to increased calcineurin activity, which plays a crucial role in various cellular processes including T-cell activation and neuronal signaling. The activation was confirmed through Western blot analysis, indicating that MSL enhances calcineurin's phosphatase activity without inducing lysosomal calcium release .
- Anti-inflammatory Effects : The compound has demonstrated the ability to attenuate NF-κB activation, a critical pathway involved in inflammation. MSL reduced the phosphorylation of IκBα and p65, suggesting a mechanism by which it can mitigate cytokine release in response to inflammatory stimuli .
Research Findings
A summary of key findings from various studies is presented in the following table:
Case Studies
- Autophagy and Metabolic Stress : In an experimental model, mice treated with MSL showed improved metabolic profiles during periods of stress. The study highlighted that systemic enhancement of autophagy could lead to beneficial effects on body metabolism, particularly in the liver where fatty changes and triglyceride accumulation were reduced after 8 weeks of treatment with MSL .
- Catalytic Applications : Research has explored the use of MSL as a reagent for catalytic reductions. In one study, MSL was successfully used to reduce phenyl sulfoxides with high yields, demonstrating its effectiveness as a selective reducing agent under mild conditions .
- Reactivity in Organic Synthesis : A study published in MDPI detailed the use of MSL in domino reactions leading to complex organic structures. The findings indicated that MSL could facilitate multiple transformations efficiently, making it valuable for synthetic chemists .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl phenylsulfonylacetate, and how can its purity be validated?
this compound is typically synthesized via sulfonylation of methyl acetoacetate derivatives or transesterification of phenylsulfonylacetic acid esters. Key validation steps include:
- NMR analysis : Confirm the presence of the CO₂Me group (δ ~170 ppm in ¹³C NMR) and sulfonyl moiety (δ ~125–135 ppm for aromatic protons in ¹H NMR) .
- Chromatography : Use HPLC or GC-MS to verify purity (>98% as per commercial standards) .
- Elemental analysis : Validate empirical formula (C₉H₁₀O₄S) .
Q. How can researchers safely handle this compound in laboratory settings?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste management services .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .
Q. What analytical techniques are critical for characterizing reaction intermediates involving this compound?
- 13C NMR : Track carbonyl (CO₂Me) and sulfonyl groups to confirm structural integrity during reactions .
- Mass spectrometry : Identify fragmentation patterns to distinguish between starting material and products.
- TLC monitoring : Use silica gel plates with UV visualization for real-time reaction progress .
Advanced Research Questions
Q. How does catalytic deoxygenation of this compound proceed, and what factors influence yield?
The MnBr(CO)₅/PhSiH₃ system reduces sulfoxides to sulfides efficiently. Key parameters:
- Catalyst loading : 5 mol% MnBr(CO)₅ achieves 95% yield in 35 minutes .
- Functional group tolerance : Esters (e.g., CO₂Me) remain intact, but nitro groups may yield amino byproducts (15–18%) .
- Table 1 : Catalytic Performance
Substrate | Catalyst | Time (min) | Yield (%) | Byproducts |
---|---|---|---|---|
This compound | MnBr(CO)₅ | 35 | 95 | None |
4-Nitrophenyl sulfoxide | MnBr(CO)₅ | 45 | 82 | 18% amine |
Q. Why do transesterification attempts with this compound fail under certain conditions?
Transesterification with bulky alcohols (e.g., menthol) or α,α-disubstituted β-keto esters fails due to steric hindrance and mechanistic limitations. The reaction likely proceeds via a ketene intermediate, requiring acidic α-protons absent in disubstituted systems .
Q. What computational methods can predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for sulfonyl group reduction or ester hydrolysis.
- Molecular docking : Predict interactions with catalytic sites (e.g., MnBr(CO)₅) .
- Solvent effects : Use COSMO-RS to optimize solvent polarity for reaction efficiency .
Q. How can contradictory data on sulfoxide reduction byproducts be resolved?
- Controlled experiments : Vary catalyst loading, temperature, and silane equivalents to isolate pathways (e.g., nitro-to-amine vs. sulfoxide-to-sulfide) .
- In-situ IR spectroscopy : Monitor nitro group reduction kinetics to decouple competing reactions.
Q. Methodological Guidelines
- Synthetic optimization : Screen silanes (e.g., PhSiH₃ vs. Et₃SiH) to balance reactivity and cost .
- Byproduct analysis : Employ LC-MS/MS to detect trace amines or phosphonates in reaction mixtures .
- Safety protocols : Reference OSHA guidelines for sulfonate ester handling to mitigate toxicity risks .
Properties
IUPAC Name |
methyl 2-(benzenesulfonyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEAIFBNKPYTGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872012 | |
Record name | Methyl phenylsulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |
Record name | Methyl phenylsulfonyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21143 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000817 [mmHg] | |
Record name | Methyl phenylsulfonyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21143 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34097-60-4 | |
Record name | Methyl 2-(phenylsulfonyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenylsulfonyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenylsulfonyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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